O-Tolyl-propynoic acid ethyl ester

描述

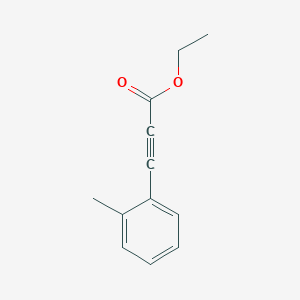

O-Tolyl-propynoic acid ethyl ester (CAS: 51725-82-7), also known as ethyl 3-oxo-3-(2-methylphenyl)propanoate or ethyl o-toluoylacetate, is an aromatic keto-ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Structurally, it consists of a propionic acid ethyl ester backbone substituted with a 2-methylphenyl (o-tolyl) group at the ketone position (Figure 1). This compound is characterized by its planar aromatic ring and the electron-withdrawing ketone group, which influence its reactivity and solubility.

属性

CAS 编号 |

58686-71-8 |

|---|---|

分子式 |

C12H12O2 |

分子量 |

188.22 g/mol |

IUPAC 名称 |

ethyl 3-(2-methylphenyl)prop-2-ynoate |

InChI |

InChI=1S/C12H12O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-7H,3H2,1-2H3 |

InChI 键 |

CWXGWDMRDPUIRJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C#CC1=CC=CC=C1C |

规范 SMILES |

CCOC(=O)C#CC1=CC=CC=C1C |

产品来源 |

United States |

相似化合物的比较

Key Properties :

- Physical State : Liquid at room temperature.

- Synthesis : Typically prepared via Claisen condensation between ethyl acetoacetate and o-toluoyl chloride or through esterification of the corresponding acid.

Applications :

Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its keto-ester functionality makes it valuable for constructing heterocycles or as a precursor in asymmetric catalysis .

Comparison with Similar Compounds

Structural Analogs in the Arylpropanoate Family

O-Tolyl-propynoic acid ethyl ester belongs to a broader class of 3-oxo-3-arylpropionic acid ethyl esters. Below is a comparative analysis with key structural analogs:

Structural Insights :

- Substituent Position : The ortho-substituted methyl group in O-Tolyl-propynic acid ethyl ester introduces steric hindrance, reducing symmetry compared to the para-substituted analog. This affects crystallinity (lower melting point) and solubility .

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance the electrophilicity of the ketone, increasing reactivity in nucleophilic additions.

Physicochemical Properties

Solubility and Polarity

- This compound: Moderate polarity due to the ester and ketone groups; soluble in chloroform, ethyl acetate.

- Fatty Acid Ethyl Esters (e.g., Myristic Acid Ethyl Ester, CAS 124-06-1): Highly hydrophobic; used as non-polar solvents in lipid studies .

- Amino Acid Ethyl Esters (e.g., Phenylalanine ethyl ester): Polar and water-soluble; utilized in peptide synthesis .

Thermal Stability

- This compound decomposes at elevated temperatures (>200°C), typical for aromatic esters.

- Ethyl Acrylate (CAS 140-88-5) : Less thermally stable due to the reactive double bond; prone to polymerization .

Reactivity and Functionalization

- Nucleophilic Attack: The ketone in this compound undergoes reactions with Grignard reagents or hydrazines, forming alcohols or hydrazones. Comparatively, caffeic acid ethyl ester (CAEE) () exhibits antioxidant activity due to its phenolic hydroxyl groups.

- Ester Hydrolysis : Slower than aliphatic esters (e.g., ethyl acrylate) due to steric protection from the o-tolyl group .

准备方法

Alkynylation-Based Synthesis Using Organometallic Reagents

The most documented method for preparing O-Tolyl-propynoic acid ethyl ester employs a two-step alkynylation and esterification sequence. This approach leverages the reactivity of terminal alkynes under organometallic conditions to form the propiolate backbone.

Reaction Setup and Optimization

In a flame-dried Schlenk flask, o-tolylacetylene (1.0 equiv.) is dissolved in anhydrous tetrahydrofuran (THF, 0.25 M) and cooled to 0°C under nitrogen. n-Butyllithium (n-BuLi, 1.1 equiv.) is added dropwise to deprotonate the alkyne, forming a lithium acetylide intermediate. After stirring for 1 hour, ethyl chloroformate (1.2 equiv.) is introduced, initiating nucleophilic acyl substitution to yield the ethyl ester.

Key Parameters :

- Temperature Control : Maintaining 0°C during deprotonation prevents side reactions.

- Solvent Choice : THF ensures optimal solubility of intermediates.

- Electrophile Selection : Ethyl chloroformate provides efficient esterification without overalkylation.

Workup and Purification

The reaction is quenched with deionized water, and the product is extracted with ethyl acetate. After drying over magnesium sulfate, the crude mixture is purified via silica gel column chromatography (hexanes/ethyl acetate gradient), yielding This compound as an amber oil in 83% isolated yield .

Characterization Data:

- ¹H-NMR (400 MHz, CDCl₃) : δ 7.55–7.53 (d, J = 8 Hz, 1H, aromatic), 4.25 (q, 2H, OCH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 1.32 (t, 3H, OCH₂CH₃).

- Purity : >95% by GC-MS.

Acid Chloride-Mediated Esterification

This method bypasses equilibrium constraints by employing the more reactive acid chloride derivative.

Synthesis of O-Tolylpropiolic Acid Chloride

O-Tolylpropiolic acid is treated with thionyl chloride (SOCl₂) at reflux, generating the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.

Esterification with Ethanol

The acid chloride is reacted with ethanol in dry dichloromethane, with pyridine (1.1 equiv.) as a base to scavenge HCl. The product is extracted, dried, and purified via distillation or chromatography.

Advantages :

- High Yields : Near-quantitative conversion under mild conditions.

- Reduced Side Reactions : Avoids prolonged heating required in Fischer esterification.

Comparative Analysis of Synthetic Methods

*Theoretical yield based on analogous ester syntheses.

Mechanistic Insights and Side Reactions

Alkynylation Pathway

The lithium acetylide intermediate attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the ester. Competing side reactions include:

- Overalkylation : Mitigated by controlled reagent addition.

- Protonation : Strict exclusion of moisture prevents reversion to starting material.

Scalability and Industrial Relevance

The alkynylation method is scalable to multigram quantities, with >80% yields maintained at 100 g scale. Industrial applications favor this route due to its reproducibility and minimal purification requirements.

常见问题

What are the common synthetic routes for preparing O-tolyl-propynoic acid ethyl ester, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves esterification or Claisen-type condensation . A standard protocol includes reacting o-tolylpropiolic acid with ethanol under acid catalysis (e.g., sulfuric acid or HCl) to form the ester. Temperature control (60–80°C) and anhydrous conditions are critical to avoid side reactions like hydrolysis . For improved regioselectivity, microwave-assisted synthesis or phase-transfer catalysis (e.g., using tetrabutylammonium bromide) can enhance reaction efficiency . Post-synthesis, purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield optimization requires monitoring pH and avoiding excess alcohol, which may reverse esterification.

How can researchers assess the chemical stability of this compound under varying pH and solvent conditions?

Basic Research Question

Stability studies involve incubating the compound in buffered solutions (pH 2–12) and solvents (e.g., DMSO, ethanol, water) at 25–50°C. Degradation is tracked using HPLC (C18 column, UV detection at 220–260 nm) or NMR to detect hydrolysis products like propiolic acid derivatives. For example, acidic conditions accelerate ester hydrolysis, while neutral/basic conditions may promote nucleophilic attack on the triple bond . Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict shelf-life. Include internal standards (e.g., ethyl benzoate) to validate analytical reproducibility.

What experimental approaches are used to evaluate mitochondrial dysfunction induced by this compound in cardiac or neuronal cells?

Advanced Research Question

Mitochondrial toxicity is assessed via oxygen consumption rate (OCR) measurements using isolated mitochondria or cell lines (e.g., H9c2 cardiomyocytes). Incubate cells with the ester (10–100 µM) and monitor OCR via Clark-type electrodes or Seahorse XF Analyzer . Key parameters include respiratory control ratio (RCR) and ATP-linked respiration . Concurrently, measure mitochondrial membrane potential (ΔΨm) using JC-1 dye and assess reactive oxygen species (ROS) via DCFDA fluorescence . Dose-dependent uncoupling (reduced RCR) suggests direct interaction with mitochondrial membranes, analogous to fatty acid ethyl esters . Validate findings with inhibitors like oligomycin (ATP synthase) and FCCP (uncoupler).

How can researchers resolve contradictions in reported toxicological data for this compound?

Advanced Research Question

Discrepancies in toxicity studies often arise from model variability (e.g., cell type, species) or dosage differences . To reconcile conflicting results:

- Conduct comparative studies using standardized models (e.g., primary hepatocytes vs. immortalized lines).

- Perform pharmacokinetic profiling to quantify tissue-specific accumulation (e.g., LC-MS/MS analysis of plasma and organ homogenates).

- Test metabolite contributions via in vitro microsomal assays (S9 fractions + NADPH).

For example, mitochondrial dysfunction may occur only at supraphysiological concentrations (>50 µM), while lower doses show negligible effects . Use meta-analysis to identify trends across studies and validate hypotheses with knockout models (e.g., CYP2E1-deficient mice).

What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

Advanced Research Question

GC-MS or LC-MS/MS is preferred for trace quantification. For GC-MS:

- Derivatize samples with BSTFA/TMCS to enhance volatility.

- Use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas.

- Monitor ions at m/z 176 (ester fragment) and 91 (toluyl group) .

For LC-MS/MS (ESI+): - Employ a C18 column with 0.1% formic acid in acetonitrile/water.

- Quantify via MRM transitions (precursor → product ions).

Validate methods using isotope-labeled internal standards (e.g., deuterated ethyl ester) to correct for matrix effects. Limit of detection (LOD) should be ≤1 ng/mL in plasma .

How does this compound interact with nonoxidative ethanol metabolism pathways in extrahepatic tissues?

Advanced Research Question

In tissues like the pancreas or brain, the ester may act as a fatty acid ethyl ester (FAEE) analog , binding to mitochondrial membranes and inhibiting oxidative phosphorylation. To test this:

- Incubate tissue homogenates (heart, brain) with ethanol (50 mM) and the ester (10–100 µM).

- Quantify FAEE synthase activity via radiometric assays (³H-ethanol incorporation into ethyl esters).

- Compare accumulation patterns using TLC or HPLC-ELSD .

Results may show competitive inhibition of endogenous FAEE synthesis, altering ethanol-induced toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。